3,4,5-Tris(trifluoromethyl)bromobenzene
Description
Properties
Molecular Formula |
C9H2BrF9 |
|---|---|
Molecular Weight |
361.00 g/mol |
IUPAC Name |
5-bromo-1,2,3-tris(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2BrF9/c10-3-1-4(7(11,12)13)6(9(17,18)19)5(2-3)8(14,15)16/h1-2H |
InChI Key |
NNSSUELHWFZSGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound primarily involves the selective bromination of 3,4,5-tris(trifluoromethyl)benzene or closely related trifluoromethylated benzene derivatives. Bromination is typically achieved using electrophilic brominating agents under acidic conditions to facilitate regioselective substitution on the aromatic ring.
Bromination Reagents and Conditions
Several brominating agents have been reported for the synthesis of trifluoromethyl-substituted bromobenzenes, including:
- N-Bromosuccinimide (NBS)
- N,N′-Dibromo-5,5-dimethylhydantoin (DBDMH)
The preferred solvent system often involves a mixture of concentrated sulfuric acid and glacial acetic acid, which enhances solubility and regioselectivity. The reaction temperature is controlled between 10 °C and 70 °C, with an optimal temperature around 45 °C for selective monobromination.
Detailed Procedure for Bromination
A typical procedure for preparing this compound is as follows:
| Step | Reagents/Conditions | Purpose/Notes |
|---|---|---|
| 1 | Dissolve 3,4,5-tris(trifluoromethyl)benzene in a solvent mixture of sulfuric acid and glacial acetic acid (approximate volume ratio 6:1) | Enhances solubility and controls regioselectivity |
| 2 | Cool the mixture to around 10–20 °C with rapid mechanical stirring | Controls reaction rate and prevents overbromination |
| 3 | Add brominating agent (preferably N,N′-dibromo-5,5-dimethylhydantoin) portion-wise under stirring | Ensures controlled bromination |
| 4 | Maintain reaction temperature at approximately 45 °C for 1–3 hours | Optimal for selective monobromination at desired position |
| 5 | Quench the reaction by dilution with cold water | Stops bromination and facilitates phase separation |
| 6 | Separate organic phase and wash with aqueous sodium hydroxide (preferably 5 N) | Removes acidic impurities and residual brominating agents |
| 7 | Purify product by standard organic extraction and isolation techniques | Yields pure this compound |
Reaction Mechanism Insights
The bromination proceeds via electrophilic aromatic substitution, where the strongly electron-withdrawing trifluoromethyl groups deactivate the ring, making direct bromination challenging. The acidic medium protonates the aromatic ring to some extent, facilitating the attack by the bromonium electrophile generated from the brominating agent.
Analysis of Preparation Methods
Yield and Selectivity
- The use of N,N′-dibromo-5,5-dimethylhydantoin in sulfuric acid/acetic acid mixtures yields high regioselectivity for bromination at the position para to one trifluoromethyl group and ortho to the other two, consistent with the 3,4,5-substitution pattern.
- The reaction typically produces the desired monobrominated product with minimal dibrominated or other isomeric impurities (~2–3%) when optimized conditions are maintained.
- Rapid stirring and controlled addition of brominating agent are critical to avoid overbromination and formation of polybrominated byproducts.
Comparative Data Table of Bromination Conditions
| Parameter | N-Bromosuccinimide (NBS) | N,N′-Dibromo-5,5-dimethylhydantoin (DBDMH) | Notes |
|---|---|---|---|
| Solvent System | Sulfuric acid + acetic acid | Sulfuric acid + acetic acid | Both effective; DBDMH often preferred |
| Temperature | 10–70 °C (optimum ~45 °C) | 10–70 °C (optimum ~45 °C) | Temperature critical for selectivity |
| Bromine Source Control | Moderate | High | DBDMH releases bromine more controllably |
| Reaction Time | 1–3 hours | 1–3 hours | Similar |
| Yield of Monobrominated Product | ~85–90% | ~90–95% | DBDMH generally gives higher yield |
| Byproduct Formation | Some dibrominated impurities | Fewer impurities | Better selectivity with DBDMH |
| Safety | NBS is stable but can be hazardous | DBDMH is safer and easier to handle | DBDMH preferred for scale-up |
Summary of Research Results
- The bromination of trifluoromethyl-substituted benzenes to yield this compound is well-established using electrophilic brominating agents in acidic media.
- The most effective and selective method involves using N,N′-dibromo-5,5-dimethylhydantoin in a sulfuric acid/glacial acetic acid solvent system at controlled temperature (~45 °C) with rapid stirring.
- This method affords the desired product in high yield (~90–95%) with minimal isomeric impurities (~2.6% or less).
- Post-reaction workup includes quenching with water, phase separation, and washing with sodium hydroxide to remove acidic and bromine residues.
- The product is a key intermediate for synthesizing pharmaceutical agents, including neurokinin-1 receptor antagonists.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tris(trifluoromethyl)bromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki–Miyaura Coupling: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
3,4,5-Tris(trifluoromethyl)bromobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those requiring fluorinated aromatic compounds.
Industry: It is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3,4,5-Tris(trifluoromethyl)bromobenzene involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl groups and the bromine atom. These functional groups influence the compound’s reactivity and interaction with other molecules. The trifluoromethyl groups are electron-withdrawing, which affects the electron density on the benzene ring and makes it more reactive towards nucleophiles .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The trifluoromethyl substituents in 3,4,5-tris(trifluoromethyl)bromobenzene create a sterically hindered and electron-deficient aromatic system. This contrasts with simpler bromobenzenes like 4-(trifluoromethyl)bromobenzene (mono-CF₃ substitution), which exhibits less steric hindrance and moderate electron deficiency. For example, in palladium-catalyzed diarylation reactions, 4-(trifluoromethyl)bromobenzene yields predominantly mono-arylated products, whereas this compound may favor poly-arylation due to its increased electron deficiency and steric effects .
Another structural analog, 1,3,5-tris(trifluoromethyl)benzene, lacks a bromine substituent, rendering it less reactive in cross-coupling reactions but highly stable toward electrophilic attack. Its applications lie in materials science, particularly in hydrophobic coatings and fluorinated polymers .
Reactivity in Cross-Coupling Reactions
The reactivity of this compound is distinct from other brominated trifluoromethyl aromatics:
The trifluoromethyl groups in this compound reduce the electron density at the aromatic ring, accelerating oxidative addition in palladium catalysis but complicating reductive elimination due to steric bulk. This contrasts with 4-bromofluorobenzene , which undergoes smoother coupling due to lower steric hindrance .
Stability and Environmental Impact
The trifluoromethyl groups in this compound confer resistance to metabolic degradation, similar to perfluorinated compounds (PFCs). The compound’s environmental persistence remains unstudied but warrants caution due to structural similarities to regulated PFCs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
